5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride
Overview
Description
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a pyrrole ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyrrole ring. One common method involves the trifluoromethylation of a pyrrole derivative followed by sulfonylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Substitution: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and other derivatives that retain the trifluoromethyl group and the pyrrole ring structure .
Scientific Research Applications
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of materials with specific chemical properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can participate in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrroles and sulfonyl chlorides, such as:
- 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl chloride
- 5-(trifluoromethyl)-1H-pyrrole-4-sulfonyl chloride
- 5-(trifluoromethyl)-1H-pyrrole-3-sulfonamide .
Uniqueness
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride is unique due to the specific positioning of the trifluoromethyl and sulfonyl chloride groups on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NO2S/c6-13(11,12)3-1-4(10-2-3)5(7,8)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQTTGHSLGKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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